![molecular formula C16H30N2O5S2 B2819507 tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate CAS No. 2374758-12-8](/img/structure/B2819507.png)
tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate, is a chemical with the CAS Number: 117499-16-8 . It has a molecular weight of 303.4 and its IUPAC name is tert-butyl 2-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)ethylcarbamate .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butoxycarbonyl (BOC) as a protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19) . This indicates the molecular structure of the compound, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 71-75 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Selective Deprotection and Acylation
The synthesis of polyamides with multiple protecting groups, including (tert-butoxy)carbonyl (Boc), allows for selective deprotection and acylation. This approach enables the modification of the pentamine backbone, demonstrating the utility of such compounds in complex organic syntheses (Pak & Hesse, 1998).
Transformation of Amino Protecting Groups
The chemoselective transformation of commonly used amino protecting groups like N-tert-butoxycarbonyl (Boc) into silyl carbamates showcases the compound's role in facilitating the synthesis of N-ester type compounds. This process underscores the versatility of tert-butyl carbamates in synthetic organic chemistry (Sakaitani & Ohfune, 1990).
Asymmetric Synthesis of Protected Amino Alcohols
Tert-butyl carbamates serve as precursors in the asymmetric synthesis of protected 1,2-amino alcohols, highlighting their importance in the enantioselective synthesis of complex molecules (Tang, Volkman, & Ellman, 2001).
Radical Oxidation and Synthesis of Imides
The radical oxidation of carbamates, leading to the formation of imides and tert-butylperoxyamide acetals, illustrates the compound's utility in introducing functional groups adjacent to nitrogen atoms, which is crucial for synthesizing nitrogen-containing heterocycles (Ochiai, Kajishima, & Sueda, 1999).
Asymmetric Synthesis via N-tert-Butanesulfinyl Imines
The use of tert-butyl carbamates in the preparation of N-tert-butanesulfinyl imines for asymmetric synthesis of amines demonstrates their role in the synthesis of enantioenriched amines, amino acids, and amino alcohols. This application is pivotal for the production of chiral compounds with high enantiomeric excess (Ellman, Owens, & Tang, 2002).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5S2/c1-15(2,3)22-13(20)17-7-9-24-11-12(19)25-10-8-18-14(21)23-16(4,5)6/h7-11H2,1-6H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCRHIRVKAHPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC(=O)SCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2819426.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2819427.png)
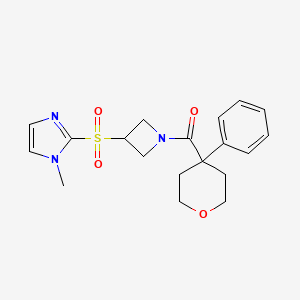
![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)

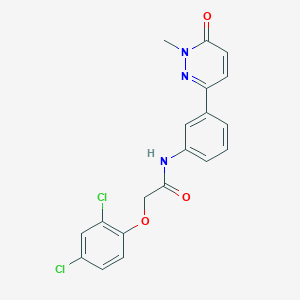


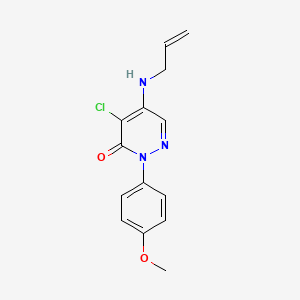
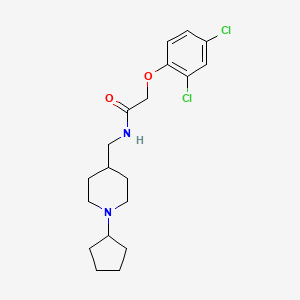

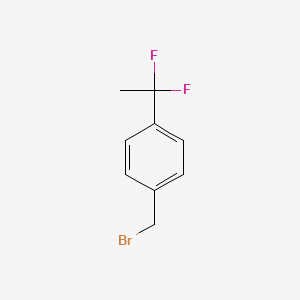
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)
